molecular formula C26H33NO7 B13143585 L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate

L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate

Cat. No.: B13143585
M. Wt: 471.5 g/mol
InChI Key: RUFWZKWWGAHLMD-QFIPXVFZSA-N
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Description

L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tyrosine backbone, which is modified with various functional groups, including a tert-butoxycarbonyl (Boc) protecting group and a phenylmethyl ester. These modifications enhance the compound’s stability and reactivity, making it valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate typically involves multiple steps. One common method starts with the protection of the amino group of L-tyrosine using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dioxane .

Next, the hydroxyl group of the tyrosine is protected by converting it into a phenylmethyl ester. This step involves the reaction of the Boc-protected tyrosine with benzyl bromide (C6H5CH2Br) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF) .

Finally, the anhydride formation is achieved by reacting the protected tyrosine derivative with 2-methylpropyl chloroformate (isobutyl chloroformate) in the presence of a base like triethylamine (Et3N) in an organic solvent such as dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, preventing unwanted side reactions during synthesis. The phenylmethyl ester enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can undergo deprotection and hydrolysis to release the active tyrosine derivative, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-2,6-Dimethyl-L-tyrosine: Similar structure but with dimethyl substitution on the aromatic ring.

    L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-O-methyl-, methyl ester: Similar structure with a hydroxy and methyl ester group.

    L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-: Similar structure with a methyl group on the aromatic ring

Uniqueness

L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate is unique due to its combination of Boc and phenylmethyl ester protecting groups, which provide enhanced stability and reactivity. This makes it particularly valuable in synthetic chemistry and biochemical research .

Properties

Molecular Formula

C26H33NO7

Molecular Weight

471.5 g/mol

IUPAC Name

2-methylpropoxycarbonyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C26H33NO7/c1-18(2)16-32-25(30)33-23(28)22(27-24(29)34-26(3,4)5)15-19-11-13-21(14-12-19)31-17-20-9-7-6-8-10-20/h6-14,18,22H,15-17H2,1-5H3,(H,27,29)/t22-/m0/s1

InChI Key

RUFWZKWWGAHLMD-QFIPXVFZSA-N

Isomeric SMILES

CC(C)COC(=O)OC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)COC(=O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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